molecular formula C8H10Br2N2O2S B1517191 N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide CAS No. 1039858-71-3

N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide

Cat. No.: B1517191
CAS No.: 1039858-71-3
M. Wt: 358.05 g/mol
InChI Key: AXQBKFCJWIZQLY-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide ( 1039858-71-3) is a synthetic organic compound with the molecular formula C 8 H 10 Br 2 N 2 O 2 S and a molecular weight of 358.05 g/mol . This benzinesulfonamide derivative is characterized by a 2,5-dibromophenyl group attached to a sulfonamide functional group, which is further linked to a 2-aminoethyl moiety . The sulfonamide functional group is a cornerstone in medicinal chemistry and is known to confer a wide range of pharmacological activities . Sulfonamides, in general, are known to act as competitive inhibitors of enzymes like dihydropteroate synthetase (DHPS), which is involved in bacterial folate synthesis . Furthermore, this class of compounds exhibits anti-carbonic anhydrase activity, making them relevant in research areas such as glaucoma, diuresis, and inflammation . The specific presence of the 2-aminoethyl side chain is a feature of interest in drug design. Theoretical studies on similar sulfonamides with aminoalkyl chains suggest that the length of this chain can significantly influence key physicochemical properties, including pKa, intramolecular hydrogen bonding, and hydrophobicity (log P), which are critical parameters for a compound's interaction with biological targets and its absorption characteristics . The two bromine atoms on the benzene ring contribute significant steric and electronic effects, which can be leveraged in structure-activity relationship (SAR) studies and in the synthesis of more complex molecular architectures. This combination of features makes this compound a valuable chemical intermediate for researchers in various fields. Its potential applications include serving as a building block in the synthesis of novel chemical entities for drug discovery programs, the development of enzyme inhibitors, and the creation of functional molecules for materials science . Researchers can utilize this compound to explore the impact of halogenation and side-chain modification on the biological activity and physicochemical behavior of sulfonamide-based scaffolds. This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

N-(2-aminoethyl)-2,5-dibromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Br2N2O2S/c9-6-1-2-7(10)8(5-6)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXQBKFCJWIZQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)S(=O)(=O)NCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Br2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological properties, including enzyme inhibition, cytotoxic effects, and possible therapeutic applications, supported by relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a dibromobenzene ring with an aminoethyl side chain. This structure is significant as it influences the compound's interactions with biological targets.

1. Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes, particularly carbonic anhydrases (CAs) and α-glucosidases. Research indicates that compounds with similar structures exhibit significant inhibitory activity against these enzymes:

  • α-Glucosidase Inhibition : Compounds related to this compound have shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. For instance, derivatives of sulfonamides demonstrated IC50 values ranging from 7.52 to 147.32 μM, indicating varying degrees of effectiveness compared to standard inhibitors like acarbose .
  • Carbonic Anhydrase Inhibition : The compound may also act as an inhibitor of carbonic anhydrases (CAs), which play critical roles in physiological processes such as respiration and acid-base balance. Studies have shown that modifications of sulfonamide structures can enhance their binding affinity to CAs, suggesting potential therapeutic applications in conditions like glaucoma and edema .

2. Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives. For example, certain analogs have been shown to reduce the viability of cancer cell lines such as HT-29 and MDA-MB-231, indicating their potential as chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the sulfonamide moiety significantly affect the compound's efficacy against cancer cells .

Case Study 1: Antidiabetic Potential

A study evaluated a series of sulfonamide derivatives for their antidiabetic properties by assessing their inhibitory effects on α-amylase and α-glucosidase enzymes. The most active compounds exhibited IC50 values lower than those of standard drugs, demonstrating their potential as alternative treatments for diabetes .

Case Study 2: Anticancer Efficacy

In another investigation, a novel series of sulfonamide derivatives was synthesized and tested against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity in hypoxic conditions, which are often present in tumor environments. This suggests that this compound and its analogs could be further explored for targeted cancer therapies .

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target Enzyme/Cell Line IC50 Value (μM) Reference
α-Glucosidase Inhibitionα-Glucosidase7.52 - 147.32
Carbonic Anhydrase InhibitionhCA IX/XIINot specified
Anticancer ActivityHT-29, MDA-MB-231Concentration-dependent

Scientific Research Applications

N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide is a sulfonamide compound that is useful in research. The molecular formula is C8H10Br2N2O2S, and its molecular weight is 358.05 g/mol. The purity is usually 95%.

Biological Activities

This compound has potential biological activities, including enzyme inhibition, cytotoxic effects, and possible therapeutic applications.

Enzyme Inhibition

Sulfonamides can inhibit enzymes like carbonic anhydrases (CAs) and α-glucosidases. Compounds related to this compound have shown the following:

  • α-Glucosidase Inhibition Sulfonamide derivatives have demonstrated IC50 values from 7.52 to 147.32 μM, which indicates effectiveness in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism.
  • Carbonic Anhydrase Inhibition this compound may inhibit carbonic anhydrases (CAs), which are critical in respiration and acid-base balance. Modifications of sulfonamide structures can enhance their binding affinity to CAs, suggesting potential therapeutic applications in conditions like glaucoma and edema.

Anticancer Activity

Sulfonamide derivatives have anticancer potential. Analogs have reduced the viability of cancer cell lines like HT-29 and MDA-MB-231, suggesting they could be chemotherapeutic agents. The structure-activity relationship (SAR) analysis showed that specific substitutions on the sulfonamide moiety significantly affect the compound's efficacy against cancer cells.

Case Studies

Case Study 1: Antidiabetic Potential

A study evaluated a series of sulfonamide derivatives for their antidiabetic properties by assessing their inhibitory effects on α-amylase and α-glucosidase enzymes. The most active compounds exhibited IC50 values lower than those of standard drugs, demonstrating their potential as alternative treatments for diabetes.

Case Study 2: Anticancer Efficacy

A novel series of sulfonamide derivatives was synthesized and tested against various cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity in hypoxic conditions, which are often present in tumor environments. This suggests that this compound and its analogs could be further explored for targeted cancer therapies.

Research Findings Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Biological ActivityDescription
Enzyme InhibitionSulfonamides inhibit carbonic anhydrases (CAs) and α-glucosidases. Modifications of sulfonamide structures can enhance their binding affinity to CAs, suggesting potential therapeutic applications.
α-Glucosidase InhibitionSulfonamide derivatives have demonstrated IC50 values ranging from 7.52 to 147.32 μM, indicating effectiveness in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism.
Carbonic AnhydraseThis compound may inhibit carbonic anhydrases (CAs), which are critical in respiration and acid-base balance.
Anticancer ActivityAnalogs have reduced the viability of cancer cell lines like HT-29 and MDA-MB-231, suggesting they could be chemotherapeutic agents. The structure-activity relationship (SAR) analysis showed that specific substitutions on the sulfonamide moiety significantly affect the compound's efficacy against cancer cells.
Antidiabetic PropertiesSulfonamide derivatives have antidiabetic properties. The most active compounds exhibited IC50 values lower than those of standard drugs, demonstrating their potential as alternative treatments for diabetes.
Enhanced CytotoxicitySpecific modifications led to enhanced cytotoxicity in hypoxic conditions, which are often present in tumor environments. This suggests that this compound and its analogs could be further explored for targeted cancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide with compounds sharing structural motifs (halogenation, sulfonamide/sulfonate, or aminoalkyl groups), based on available evidence and chemical principles.

Structural Analogues from Evidence

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Differences
This compound C₈H₁₀Br₂N₂O₂S 386.06 Sulfonamide, dibromobenzene, amine Baseline for comparison
N-(2-Amino-3,5-dibromobenzyl)-N-methylcyclohexan-1-amine-p-toluene-sulfonate C₂₁H₂₅Br₂N₂O₃S 590.22 Sulfonate, dibromobenzene, cyclohexane Larger structure; sulfonate (not sulfonamide); tertiary amine
(3-Aminopropoxy)benzene Hydrochloride C₉H₁₄ClNO 203.67 Amine, ether, hydrochloride No sulfonamide/halogen; simpler backbone
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane C₈H₂₃N₂O₃Si 235.38 Silane, dual amines, methoxy Silane backbone; no aromatic/halogen

Functional Group Analysis

  • Halogenation: The 2,5-dibromo substitution in the target compound increases lipophilicity (logP ~3.5 estimated) compared to non-halogenated sulfonamides (e.g., benzenesulfonamide, logP ~0.5), enhancing membrane permeability but reducing aqueous solubility .
  • Sulfonamide vs. Sulfonate : Sulfonamides (R-SO₂-NH-R’) are less polar than sulfonates (R-SO₃⁻) due to the absence of a charged group. This difference affects solubility and binding interactions (e.g., sulfonates may exhibit stronger ionic interactions) .
  • Aminoethyl Group: The primary amine in the target compound offers higher basicity (pKa ~9–10) than tertiary amines (pKa ~7–8, as in the cyclohexane derivative ), favoring protonation in physiological pH and enhancing water solubility.

Preparation Methods

Synthesis of 2,5-Dibromobenzenesulfonyl Chloride

This intermediate is generally prepared by sulfonation of 1,4-dibromobenzene followed by chlorination of the resulting sulfonic acid:

  • Sulfonation: 1,4-dibromobenzene is treated with chlorosulfonic acid (ClSO3H) under controlled temperature (0–5 °C) to introduce the sulfonic acid group at position 1.
  • Chlorination: The sulfonic acid group is then converted to sulfonyl chloride by reaction with phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.

This process yields 2,5-dibromobenzenesulfonyl chloride, a reactive intermediate for sulfonamide formation.

Coupling with 2-Aminoethylamine

The sulfonyl chloride is reacted with 2-aminoethylamine to form N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide:

  • The reaction is typically carried out in an aqueous or mixed solvent system (e.g., water/ethanol) with a base such as sodium acetate or triethylamine to neutralize the hydrochloric acid formed.
  • The mixture is stirred at elevated temperatures (around 80–85 °C) for several hours (4–8 h) to ensure complete conversion.
  • The product precipitates out or can be extracted and purified by recrystallization from ethanol or other suitable solvents.

This method parallels the sulfonylation and amine coupling procedures described for related sulfonamide compounds, such as 2-aminothiazole sulfonamides, which have been synthesized via sulfonyl chloride intermediates followed by alkylation or amine coupling with high yields and purity.

Supporting Research Findings and Data

Research on sulfonamide synthesis, including derivatives structurally related to this compound, provides insights into reaction mechanisms and optimization:

  • Electrochemical oxidative coupling methods have been reported to form sulfonamides via thiol and amine coupling, involving intermediate sulfenamide and sulfinamide species, indicating potential alternative synthetic routes.
  • Classical sulfonylation followed by amine coupling remains the most straightforward and scalable approach for preparing aromatic sulfonamides with aminoalkyl side chains.
  • Reaction monitoring by thin-layer chromatography (TLC) and characterization by FTIR, NMR, and UV-Vis spectroscopy confirm the successful formation of sulfonamide bonds and substitution patterns.

Data Table: Typical Reaction Conditions and Yields for Related Sulfonamide Syntheses

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Sulfonation 1,4-Dibromobenzene + chlorosulfonic acid 0–5 2–4 ~85 Controlled addition, exothermic
Chlorination Sulfonic acid + PCl5 or SOCl2 Reflux (~80) 3–5 80–90 Conversion to sulfonyl chloride
Coupling with 2-aminoethylamine Sulfonyl chloride + 2-aminoethylamine + base (NaOAc) 80–85 4–8 75–85 Stirring, aqueous/ethanol solvent system
Purification Recrystallization from ethanol Ambient - - Yields pure sulfonamide

Notes on Reaction Optimization and Challenges

  • Purity of sulfonyl chloride: Essential to avoid side reactions; freshly prepared or purified sulfonyl chloride improves yield.
  • Base selection: Sodium acetate is commonly used to neutralize HCl; triethylamine can also be employed but may affect solubility.
  • Temperature control: Maintaining moderate temperatures prevents decomposition or side reactions.
  • Solvent choice: Mixed aqueous-organic solvents facilitate solubility of both reactants and products.
  • Reaction monitoring: TLC is effective for tracking sulfonylation progress.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide to ensure high yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of:
  • Temperature : Critical for bromination and sulfonamide coupling steps. Excess heat may lead to decomposition.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Reaction Time : Extended times for halogenation steps ensure complete substitution.
  • Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while 1H^1 \text{H}-NMR confirms intermediate purity .

Q. Which spectroscopic and analytical techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR verify aromatic proton environments and sulfonamide linkage.
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond angles (e.g., S-N-C bond geometry) .
  • Thermogravimetric Analysis (TGA) : Quantifies thermal stability, showing a sharp decomposition profile above 300°C .

Q. How does the thermal stability of this compound influence its handling and storage in laboratory settings?

  • Methodological Answer : TGA data reveals a single-stage decomposition at >300°C, suggesting:
  • Storage : Anhydrous conditions at 4°C to prevent hygroscopic degradation.
  • Handling : Avoid prolonged exposure to temperatures >250°C during reactions .

Advanced Research Questions

Q. What experimental approaches are used to study the interaction between this compound and DNA, and what challenges arise in interpreting hybridization data?

  • Methodological Answer :
  • Strand Displacement Assays : Monitor competitive binding using fluorescent probes. The sulfonamide’s polyamide-like backbone may hybridize with DNA via Watson-Crick pairing, similar to PNA-DNA interactions .
  • Challenges : Distinguishing nonspecific binding from sequence-specific interactions requires controlled ionic strength and melting curve analysis.

Q. How can researchers resolve discrepancies in thermal decomposition profiles of this compound reported across different studies?

  • Methodological Answer : Contradictions arise from:
  • Sample Purity : Impurities accelerate decomposition. Validate purity via HPLC.
  • Instrument Calibration : Standardize TGA heating rates (e.g., 10°C/min) and gas flow rates.
  • Data Interpretation : Use Kissinger-Akahira-Sunose (KAS) model-free kinetics to compare activation energies .

Q. What mechanistic insights have been gained from computational modeling of this compound’s electronic configuration and reactivity?

  • Methodological Answer :
  • DFT Calculations : Predict electrophilic aromatic substitution preferences (e.g., bromine directing effects).
  • Molecular Dynamics : Simulate solvation effects on sulfonamide group protonation states, critical for biological activity .

Key Research Gaps

  • Biological Target Specificity : Limited data on sulfonamide-DNA binding selectivity.
  • Solvent Effects : Impact of polar solvents on reaction pathways remains underexplored.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminoethyl)-2,5-dibromobenzene-1-sulfonamide

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